molecular formula C7H14N2O3S B12719682 Glutamine, N-2-mercaptoethyl- CAS No. 45102-60-1

Glutamine, N-2-mercaptoethyl-

Katalognummer: B12719682
CAS-Nummer: 45102-60-1
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: DACAJQHNYZRUTJ-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glutamine, N-2-mercaptoethyl- is a compound that combines the amino acid glutamine with a mercaptoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glutamine, N-2-mercaptoethyl- typically involves the reaction of glutamine with a mercaptoethyl reagent under controlled conditions. One common method involves the use of a mixed acid anhydride intermediate, which reacts with glutamine to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of Glutamine, N-2-mercaptoethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Glutamine, N-2-mercaptoethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Glutamine, N-2-mercaptoethyl- include:

Uniqueness

Glutamine, N-2-mercaptoethyl- is unique due to its combination of the amino acid glutamine with a mercaptoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

45102-60-1

Molekularformel

C7H14N2O3S

Molekulargewicht

206.27 g/mol

IUPAC-Name

(2S)-2-amino-5-oxo-5-(2-sulfanylethylamino)pentanoic acid

InChI

InChI=1S/C7H14N2O3S/c8-5(7(11)12)1-2-6(10)9-3-4-13/h5,13H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1

InChI-Schlüssel

DACAJQHNYZRUTJ-YFKPBYRVSA-N

Isomerische SMILES

C(CC(=O)NCCS)[C@@H](C(=O)O)N

Kanonische SMILES

C(CC(=O)NCCS)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.